molecular formula C17H23IN4O4 B114327 2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol CAS No. 1050670-85-3

2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol

Cat. No. B114327
M. Wt: 474.3 g/mol
InChI Key: PAYROHWFGZADBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol” is a chemical compound with the molecular formula C17H23IN4O4 . It is also known by other names such as Ro 51, 1050670-85-3, and Ro-51 . The compound has a molecular weight of 474.3 g/mol .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C17H23IN4O4/c1-9(2)11-4-14(25-3)12(18)5-13(11)26-15-6-20-17(22-16(15)19)21-10(7-23)8-24/h4-6,9-10,23-24H,7-8H2,1-3H3,(H3,19,20,21,22) . The canonical SMILES representation is CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(CO)CO)I)OC .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 474.3 g/mol . It has a computed XLogP3-AA value of 2.1 , which is a measure of its lipophilicity. The compound has 4 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 474.07640 g/mol .

Scientific Research Applications

Chemical Synthesis and Characterization

  • A study demonstrated the synthesis of polyimides derived from compounds similar to the queried chemical, focusing on their solubility, thermal, mechanical, and optical properties, which are crucial for materials science applications (Li, Wen, Wang, & Zhu, 2017).
  • Research on lignin model compounds resembling the queried chemical revealed insights into bacterial metabolism, which could be significant for understanding environmental degradation processes (Vicuña, González, Mozuch, & Kirk, 1987).

Biological and Environmental Studies

  • A study on lignin model compounds similar to the target compound investigated the metabolic pathways of Pseudomonas acidovorans, contributing to our understanding of microbial lignin degradation (Vicuña, González, Mozuch, & Kirk, 1988).
  • Research into the complexation to Cadmium(II) of ligands derived from similar compounds provides valuable information for the development of novel coordination chemistry and potential applications in catalysis or materials science (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Polymer Science

  • Investigations into the synthesis of polyimides from compounds structurally related to the queried chemical have implications for the development of new materials with unique thermal and mechanical properties (Tjugito & Feld, 1989).

Pharmaceutical Chemistry

  • A study on the synthesis and characterization of ligands and their vanadium(V) complexes, which are structurally similar to the queried compound, can provide insights into the development of new pharmaceuticals or diagnostic agents (Schulz, Debel, Görls, Plass, & Westerhausen, 2011).

properties

IUPAC Name

2-[[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]amino]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IN4O4/c1-9(2)11-4-14(25-3)12(18)5-13(11)26-15-6-20-17(22-16(15)19)21-10(7-23)8-24/h4-6,9-10,23-24H,7-8H2,1-3H3,(H3,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYROHWFGZADBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(CO)CO)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol
Reactant of Route 2
2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol
Reactant of Route 3
2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol
Reactant of Route 4
Reactant of Route 4
2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol
Reactant of Route 5
2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol
Reactant of Route 6
2-((4-Amino-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidin-2-yl)amino)propane-1,3-diol

Citations

For This Compound
1
Citations
N Panchal - 2021 - search.proquest.com
Doctor of Philosophy Page 1 Design, Synthesis and Biological Evaluation of Novel JANUS KINASE INHIBITORS FOR THE TREATMENT OF INFLAMMATORY DISEASES A Thesis …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.